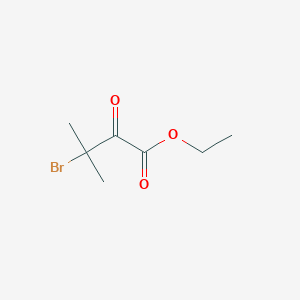
Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester is a chemical compound with the molecular formula C7H11BrO3. It is an ester derivative of butanoic acid, characterized by the presence of a bromine atom, a methyl group, and an oxo group on the butanoic acid backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester typically involves the esterification of 3-bromo-3-methyl-2-oxobutanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Ester hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of a strong acid or base
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like tetrahydrofuran (THF) or ethanol.
Ester hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used in aqueous solutions
Major Products Formed
Nucleophilic substitution: Products include substituted butanoic acid derivatives.
Reduction: Products include 3-bromo-3-methyl-2-hydroxybutanoic acid ethyl ester.
Ester hydrolysis: Products include 3-bromo-3-methyl-2-oxobutanoic acid and ethanol
Applications De Recherche Scientifique
Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis
Mécanisme D'action
The mechanism of action of butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In reduction reactions, the oxo group is reduced to a hydroxyl group through the transfer of electrons from the reducing agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 2-methyl-3-oxo-, ethyl ester: This compound has a similar structure but with a methyl group at the 2-position instead of the 3-position.
Butanoic acid, 2-bromo-3-methyl-, ethyl ester: This compound has a bromine atom at the 2-position instead of the 3-position
Uniqueness
Butanoic acid, 3-bromo-3-methyl-2-oxo-, ethyl ester is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of the bromine atom and the oxo group at the 3-position makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
Propriétés
Numéro CAS |
118355-29-6 |
|---|---|
Formule moléculaire |
C7H11BrO3 |
Poids moléculaire |
223.06 g/mol |
Nom IUPAC |
ethyl 3-bromo-3-methyl-2-oxobutanoate |
InChI |
InChI=1S/C7H11BrO3/c1-4-11-6(10)5(9)7(2,3)8/h4H2,1-3H3 |
Clé InChI |
HLQOAIAGMAZLCB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C(C)(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


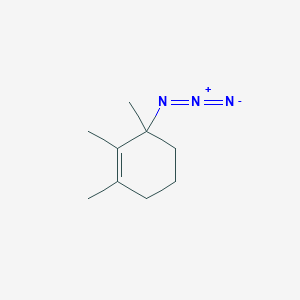
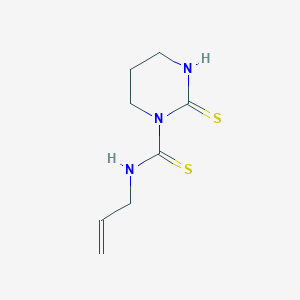
![Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide](/img/structure/B14301414.png)
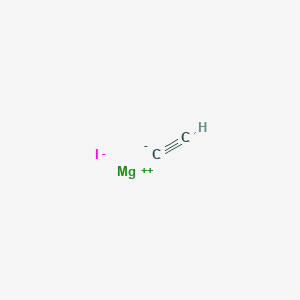
![2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate](/img/structure/B14301431.png)
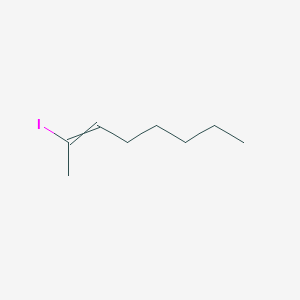
![4,4'-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one)](/img/structure/B14301457.png)
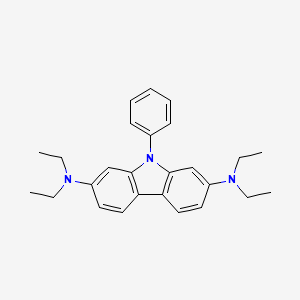

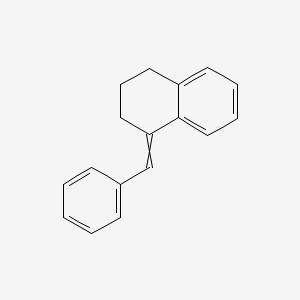

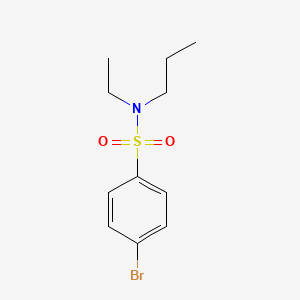
![1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14301477.png)

